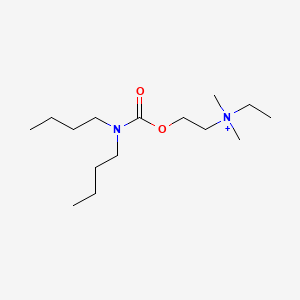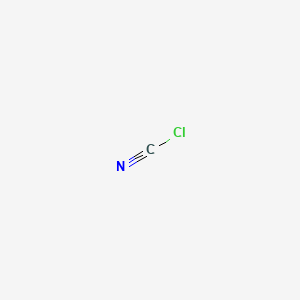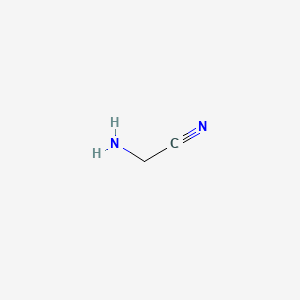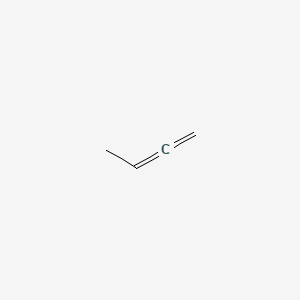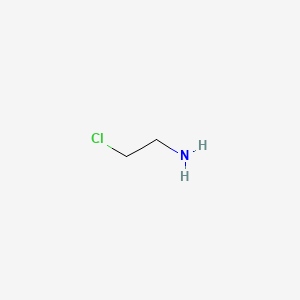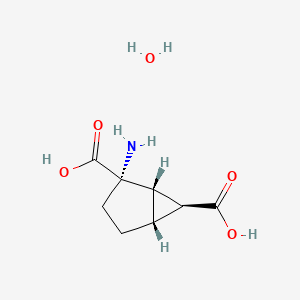
Eglumetad monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eglumetad monohydrate, also known as eglumegad, is a research compound developed by Eli Lilly and Company. It is a glutamate-derived compound that acts as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). This compound has been investigated for its potential in treating anxiety and drug addiction .
Preparation Methods
Eglumetad monohydrate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Eglumetad monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eglumetad monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of glutamate-derived compounds.
Biology: It is used to investigate the role of metabotropic glutamate receptors in various biological processes.
Medicine: It has shown potential in treating anxiety and drug addiction.
Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.
Mechanism of Action
Eglumetad monohydrate exerts its effects by acting as a selective agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are involved in modulating synaptic transmission and neuronal excitability. By activating these receptors, this compound can reduce the release of excitatory neurotransmitters, leading to anxiolytic and neuroprotective effects .
Comparison with Similar Compounds
Eglumetad monohydrate is unique in its selective agonism for mGluR2/3 receptors. Similar compounds include:
Talaglumetad: A prodrug of eglumegad, also developed by Eli Lilly and Company, which is metabolized to release the active compound.
Pomaglumetad: Another selective agonist for mGluR2/3 receptors, investigated for its potential in treating psychiatric disorders.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.
Properties
CAS No. |
209216-09-1 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H11NO4.H2O/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H2/t3-,4-,5-,8-;/m0./s1 |
InChI Key |
XJPQOSJARVVBIU-PLFKSMQJSA-N |
SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.O |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.O |
Synonyms |
(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid 2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid eglumetad LY 314582 LY 354740 LY 366563 LY-314582 LY-354740 LY-366563 LY314582 LY354740 LY366563 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


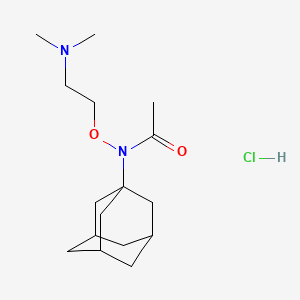
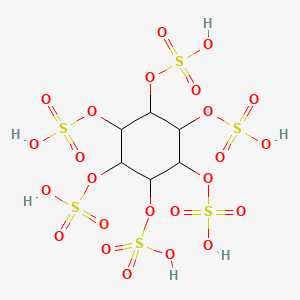
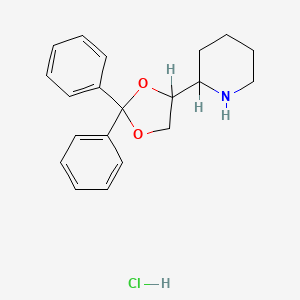
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
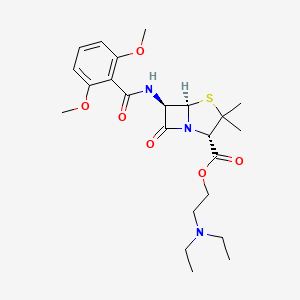
![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)
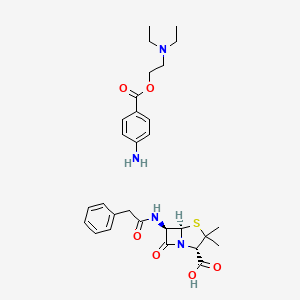
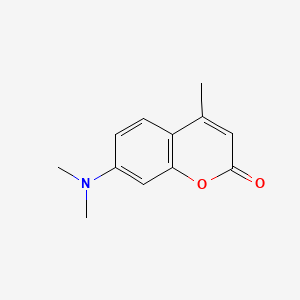
![Bicyclo[2.2.2]octane](/img/structure/B1212218.png)
